2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Overview
Description
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 1267216-40-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent studies.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- Structure : The compound features a hexahydroquinoline core with an oxo group and a propan-2-yl substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to hexahydroquinoline structures. For instance, research on 5-oxo-hexahydroquinoline derivatives demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells. These compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 .
A specific study synthesized a series of 1,4,5,6,7,8-hexahydro 5-oxo quinoline derivatives and evaluated their effects on P-glycoprotein (P-gp) overexpressing human uterine sarcoma cells. Notably, compounds A1 and A2 showed high efficacy in blocking P-gp efflux and inducing apoptosis in resistant cancer cells .
Compound | Structure | Cytotoxicity (IC50) | MDR Reversal Activity |
---|---|---|---|
A1 | A1 Structure | 10 µM | Yes |
A2 | A2 Structure | 12 µM | Yes |
Control | N/A | 50 µM | No |
The biological activity of this compound is thought to involve interactions with key molecular targets such as enzymes and receptors. The inhibition of specific pathways may contribute to its anticancer effects. For example, the modulation of ATP-binding cassette (ABC) transporters has been identified as a critical mechanism for overcoming drug resistance in cancer therapies .
Case Studies
- Study on MDR Reversal : In a controlled study involving MES-SA-DX5 human uterine sarcoma cells, the synthesized derivatives were tested for their ability to reverse MDR. The results indicated that certain compounds not only inhibited P-gp but also induced significant apoptosis in resistant cells .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various hexahydroquinoline derivatives against multiple cancer cell lines using MTT assays. Compounds demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells like HEK-293 .
Properties
IUPAC Name |
2-oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-7(2)8-3-4-11-9(5-8)6-10(13(16)17)12(15)14-11/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVHBWCZMRJKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267216-40-9 | |
Record name | 2-oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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